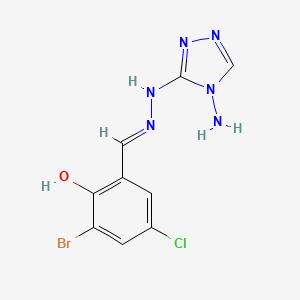
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone
Overview
Description
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone, also known as NDQDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDQDA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.29 g/mol.
Mechanism of Action
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and cognitive function. By inhibiting these enzymes, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone may enhance the activity of acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has been found to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has also been shown to enhance the activity of certain enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has several advantages as a research tool, including its photoluminescent properties, which make it useful for imaging applications. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone is also relatively easy to synthesize and has a high purity level. However, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone. One potential application is in the field of organic electronics, where 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone may be used as a component in OLEDs and other optoelectronic devices. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where its ability to inhibit acetylcholinesterase may be beneficial. Additionally, further research is needed to explore the potential applications of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone in the field of bioimaging and its potential as a fluorescent probe for detecting biomolecules in living cells.
In conclusion, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone is a promising compound that has potential applications in various fields, including optoelectronics, organic semiconductors, and biological imaging. Its ability to inhibit certain enzymes and exhibit antioxidant and anti-inflammatory properties makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological imaging. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has been found to exhibit excellent photoluminescent properties, making it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)diacetone has also been used as a fluorescent probe for bioimaging due to its ability to selectively bind to proteins and other biomolecules.
properties
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8(18)5-12-13(6-9(2)19)16-14-7-10(17(20)21)3-4-11(14)15-12/h3-7,18-19H,1-2H3/b8-5-,9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAMEWGLOXJUAB-VVRUXRSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=C(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1/C=C(/C)\O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726703.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3726720.png)
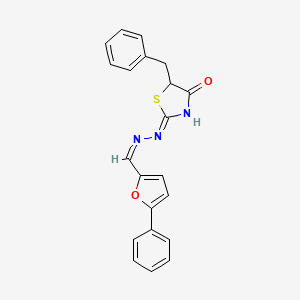
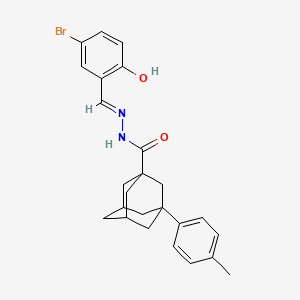
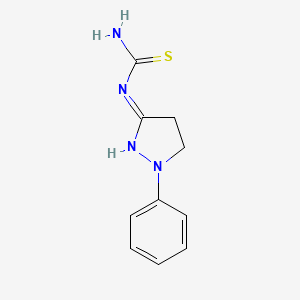
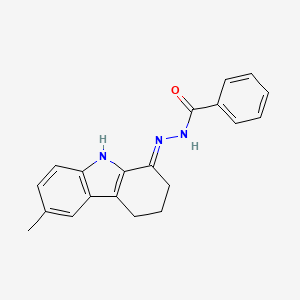
![2-hydroxy-3-methoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3726744.png)

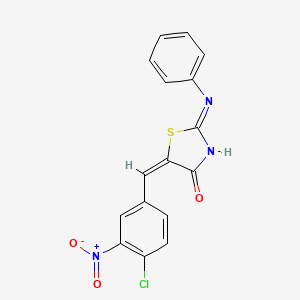
![N,N-diethyl-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3726754.png)

